Yangambin

Übersicht

Beschreibung

Yangambin is a naturally occurring lignan primarily found in the leaves and bark of the Ocotea fasciculata tree, native to the Atlantic forests of northeastern Brazil . This compound has garnered significant interest due to its diverse pharmacological properties, including leishmanicidal, hypotensive, and vasorelaxant effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Yangambin is typically isolated from the dried leaves and stem bark of Ocotea fasciculata. The extraction process involves the use of organic solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the isolation process from natural sources remains the primary method. Advances in synthetic organic chemistry may eventually lead to more efficient synthetic routes for large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Yangambin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und möglicherweise seine biologische Aktivität verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen und so sein therapeutisches Potenzial verbessern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen könnte.

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Yangambin exhibits significant leishmanicidal effects against Leishmania species, which are responsible for cutaneous leishmaniasis. In vitro studies have demonstrated that this compound reduces the intracellular viability of Leishmania amazonensis and Leishmania braziliensis in a concentration-dependent manner. The IC50 values were found to be 43.9 µM for L. amazonensis and 76 µM for L. braziliensis . Additionally, this compound modulates inflammatory responses in macrophages, enhancing IL-10 production while decreasing pro-inflammatory cytokines such as NO, PGE2, IL-6, and TNF-α .

Respiratory Health

This compound has been incorporated into a herbal formulation known as NDC-052, which has shown promise as an add-on therapy for asthma management. In clinical trials, patients taking NDC-052 experienced improved asthma control when combined with inhaled corticosteroids. The formulation is considered safe and well-tolerated over an eight-week period . This suggests that this compound may play a role in modulating respiratory conditions through its anti-inflammatory properties.

Cardiovascular Effects

Research indicates that this compound possesses cardiovascular benefits. It has been shown to act as a selective antagonist of platelet-activating factor (PAF), which is involved in various cardiovascular responses. In animal models, this compound inhibited PAF-induced vascular permeability and contractions in gastrointestinal tissues, suggesting potential therapeutic applications in managing cardiovascular disorders .

Analgesic and Cytotoxic Properties

This compound has demonstrated analgesic properties in various studies. It induces apoptosis in tumor cells and has been investigated for its cytotoxic effects against cancer cell lines . This positions this compound as a candidate for further research into cancer therapies, particularly those that require low toxicity profiles.

Methodological Approaches and Safety Profiles

Multiple studies have validated analytical methods for quantifying this compound using high-performance liquid chromatography (HPLC), ensuring reliable measurements of its concentrations in biological samples . Furthermore, toxicity assessments have indicated that this compound does not exhibit lethal effects at high doses in animal models, reinforcing its safety for potential therapeutic use .

Data Summary Table

| Application Area | Findings | IC50 Values (µM) |

|---|---|---|

| Antileishmanial | Reduces intracellular viability of Leishmania species | L. amazonensis: 43.9 L. braziliensis: 76 |

| Respiratory Health | Improved asthma control when combined with corticosteroids | Not specified |

| Cardiovascular Effects | Inhibits PAF-induced vascular permeability | Not specified |

| Analgesic Properties | Induces apoptosis in tumor cells | Not specified |

| Safety Profile | No lethal effects observed at high doses | >1000 (mg/kg) |

Wirkmechanismus

Yangambin is part of the furofuran lignan family, which includes compounds such as epi-yangambin, eudesmin, fargesin, epimagnolin A, and magnolin . Compared to these similar compounds, this compound is unique due to its selective inhibition of calcium channels and its potent leishmanicidal activity .

Vergleich Mit ähnlichen Verbindungen

Yangambin gehört zur Familie der Furofuranlignane, zu der auch Verbindungen wie Epi-Yangambin, Eudesmin, Fargesin, Epimagnolin A und Magnolin gehören . Im Vergleich zu diesen ähnlichen Verbindungen ist this compound durch seine selektive Hemmung von Calciumkanälen und seine potente leishmanizide Aktivität einzigartig .

Ähnliche Verbindungen:

- Epi-Yangambin

- Eudesmin

- Fargesin

- Epimagnolin A

- Magnolin

Das ausgeprägte pharmakologische Profil von this compound macht es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Yangambin is a lignan compound extracted from the plant Ocotea duckei, predominantly found in the Amazon rainforest. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activities of this compound, including its effects on cellular viability, gastrointestinal function, and potential therapeutic applications.

This compound exhibits a complex mechanism of action, primarily functioning as a selective antagonist for platelet-activating factor (PAF) receptors. This interaction has implications for various physiological processes, including inflammation and vascular permeability. Research indicates that this compound can inhibit PAF-induced contractions in gastrointestinal tissues, suggesting its role in modulating gut motility and inflammation .

Biological Activities

1. Gastrointestinal Effects

this compound has been shown to influence gastrointestinal motility by differentiating PAF receptor subtypes in rat models. In studies where this compound was administered, significant inhibition of PAF-induced contractions was observed in segments of the rat jejunum, ileum, and colon, although not in the stomach fundus . This indicates a potential therapeutic role in managing gastrointestinal disorders characterized by excessive motility or inflammation.

2. Antimicrobial Activity

Recent studies have highlighted the leishmanicidal effects of this compound against Leishmania species. In vitro experiments demonstrated that both this compound and its derivative epi-Yangambin reduced the intracellular viability of these pathogens in a concentration-dependent manner . This suggests potential applications in treating leishmaniasis, a disease caused by protozoan parasites.

3. Cardiovascular Properties

this compound has also been investigated for its cardiovascular effects. It has shown potential in modulating blood pressure and improving vascular function through its PAF antagonistic properties. Studies have indicated that this compound can significantly reduce vascular permeability induced by PAF, which is crucial for maintaining cardiovascular homeostasis .

Case Studies and Research Findings

Eigenschaften

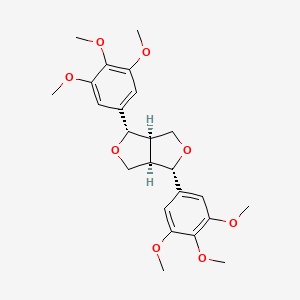

IUPAC Name |

(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLFUIXSXUASEX-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025819 | |

| Record name | Yangambin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13060-14-5 | |

| Record name | (+)-Yangambin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13060-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yangambin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yangambin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.